2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride
Overview
Description
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a diethylamino group and a dimethylphenyl group attached to an acetamide backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,5-dimethylphenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a local anesthetic or analgesic.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. In the case of local anesthetic applications, it blocks sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar amide structure.
Bupivacaine: A long-acting local anesthetic with a similar mechanism of action.
Procaine: An ester-type local anesthetic with a different chemical structure but similar pharmacological effects.
Uniqueness
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This compound may exhibit different potency, duration of action, and side effect profiles compared to other local anesthetics.
Properties
IUPAC Name |
2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSKXAHVFGEADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012864-23-1 | |
Record name | 1012864-23-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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